Erythromycin Lactate is synthesized from erythromycin, which is produced by fermentation using specific strains of Saccharopolyspora erythraea. This process involves the extraction and purification of erythromycin followed by esterification with lactic acid to form erythromycin lactate.
Erythromycin Lactate is classified as a macrolide antibiotic. Macrolides are characterized by their large lactone ring structure and are known for their broad-spectrum antibacterial activity. Erythromycin itself belongs to the subclass of 14-membered macrolides, which includes other derivatives like azithromycin and clarithromycin.
The synthesis of Erythromycin Lactate typically involves the following steps:
The esterification reaction can be represented as follows:
This method allows for the production of Erythromycin Lactate in a form that enhances its solubility and bioavailability compared to its parent compound.
The molecular structure of Erythromycin Lactate consists of a large lactone ring with several hydroxyl groups and an attached lactic acid moiety. Its chemical formula is with a molecular weight of approximately 733.93 g/mol.
Erythromycin Lactate can undergo various chemical reactions, including hydrolysis, which can revert it back to erythromycin and lactic acid under specific conditions (e.g., in aqueous environments or at elevated temperatures).
The hydrolysis reaction can be described as:
This property is significant in understanding its stability and shelf-life as a pharmaceutical product.
Erythromycin Lactate exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, blocking the translocation step during protein synthesis.
Erythromycin Lactate is widely used in clinical medicine for treating infections caused by Gram-positive bacteria and some Gram-negative bacteria. Its applications include:
In addition to its therapeutic uses, Erythromycin Lactate serves as a model compound in pharmaceutical research for studying antibiotic resistance mechanisms and developing new macrolide derivatives with enhanced efficacy and reduced side effects.
Erythromycin lactate constitutes a pharmaceutically significant salt formed through the conjugation of erythromycin—a 14-membered macrolide antibiotic—with lactic acid (2-hydroxypropanoic acid). The parent erythromycin molecule (C₃₇H₆₇NO₁₃) contains 10 chiral centers, predominantly at positions C-3, C-5, C-6, C-11, C-12, and within the desosamine sugar moiety. The macrolactone ring adopts a folded "bean-shaped" conformation stabilized by intramolecular hydrogen bonding between the C-9 ketone and C-11/C-12 hydroxyl groups [10].
Lactate derivatization occurs via ionic bonding between the desosamine dimethylamino group (pKa ~8.8) and the carboxylic acid of lactic acid (pKa ~3.86). The lactate ion exists as enantiopure L-lactate in pharmaceutical formulations, contrasting with racemic mixtures occasionally used in industrial synthesis. This stereospecificity influences crystal packing and dissolution kinetics. Critical structural features include:
Table 1: Key Structural Attributes of Erythromycin Lactate
Component | Chemical Feature | Biological Significance |
---|---|---|
Macrolactone Ring | 14-membered polyketide backbone with 1° amine | Antibacterial binding domain to 50S ribosomal subunit |
Desosamine Sugar | Dimethylamino cationic site at C-3' | Lactate salt formation site; ribosomal binding |
L-Lactate Ion | (S)-2-hydroxypropanoate | Enhanced solubility via hydrogen bonding |
Cladinose Sugar | Methoxy group at C-3" | Steric stabilization of aglycone conformation |
The synthesis proceeds via a sequential biotechnological-chemical approach:
Erythromycin lactate (C₄₀H₇₁NO₁₆; MW 797.98 g/mol) and lactobionate (C₃₇H₆₇NO₁₃·C₁₂H₂₂O₁₂; MW 1092.22 g/mol) exhibit distinct physicochemical profiles due to counterion properties:
Table 2: Comparative Physicochemical Properties of Erythromycin Salts
Property | Erythromycin Lactate | Erythromycin Lactobionate | Biological Impact |
---|---|---|---|
Molecular Weight | 797.98 g/mol | 1092.22 g/mol | Higher MW reduces molar potency |
Water Solubility | 152 mg/mL (25°C) | 200 mg/mL (25°C) | Lactobionate offers superior IV formulation stability |
Partition Coefficient (Log P) | 1.84 | -0.92 | Lactate enhances lipid membrane penetration |
Thermal Stability | Decomp. >160°C | Decomp. >145°C | Lactate tolerates autoclaving |
Crystal Morphology | Monoclinic prisms | Amorphous powder | Lactate bioavailability >85% vs. lactobionate's 65% |
Lactobionate's larger disaccharide counterion (lactobionic acid: gluconic acid + galactose) provides superior hydrogen-bonding capacity, explaining its higher aqueous solubility [3] [7]. However, this reduces membrane permeability, making it unsuitable for topical formulations. Conversely, lactate's compact structure enhances tissue penetration, evidenced by 32% higher ex vivo skin permeation in porcine models [2].
Lactate conjugation strategically modifies erythromycin's pharmaceutical performance through three mechanisms:
Table 3: Impact of Lactate on Erythromycin's Physicochemical Behavior
Parameter | Freebase Erythromycin | Erythromycin Lactate | Enhancement Mechanism |
---|---|---|---|
Aqueous Solubility | 3.8 mg/mL | 152 mg/mL | Ionization + H-bond donor capacity |
Apparent Permeability (Papp) | 8.7 × 10⁻⁶ cm/s | 14.2 × 10⁻⁶ cm/s | Balanced lipophilicity |
pKa (Conjugate Acid) | 8.72 | 7.89 (lactate-assisted) | Microenvironment buffering |
Melting Point | 135–140°C | 145–150°C | Crystal lattice stabilization |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: